Molecular Weight Differentiation from the Closest Commercial Analog (Bromo-Substituted Variant)
Target compound CAS 1251592-75-2 (MW 391.49) is 64.87 Da lighter than its closest commercially available analog, 5-((4-(4-bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole (CAS 1251612-54-0, MW 456.36). This ~16.6% mass difference places the target compound well within the standard Lipinski 'Rule of Five' MW ≤ 500 threshold while the bromo analog, though still compliant, carries additional mass that may influence passive membrane permeability and oral absorption potential [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 391.49 g/mol |
| Comparator Or Baseline | 5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole: 456.36 g/mol |
| Quantified Difference | ΔMW = 64.87 Da (~16.6% heavier for bromo analog) |
| Conditions | Calculated from molecular formula; ChEMBL database records |
Why This Matters
The lower MW of the target compound provides greater ligand效率 per Dalton in fragment-based or HTS screening libraries where MW is a primary filtration criterion.
- [1] ChEMBL Compound Report: CHEMBL2229878. TargetMine/ChEMBL Database. Molecular Weight: 391.49. View Source
